![molecular formula C22H21NO4 B8016815 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8016815.png)
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in peptide synthesis due to its stability and reactivity. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the protection of the amine group with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid involves the protection of the amine group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
相似化合物的比较
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: A similar compound with a different side chain, used in similar applications.
Uniqueness
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its bicyclic structure, which provides additional stability and reactivity compared to other Fmoc-protected compounds. This makes it particularly useful in the synthesis of complex peptides and proteins .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-11-14(12-22)9-10-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRFXWJYZLDCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CC1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
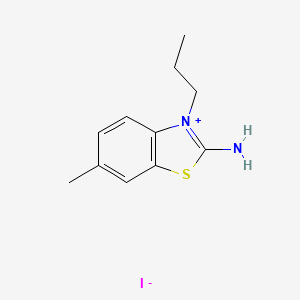
![7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium-6-amine;iodide](/img/structure/B8016740.png)
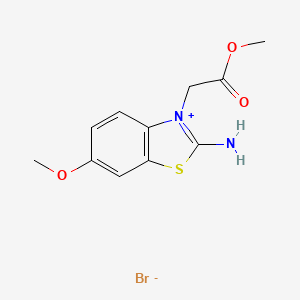

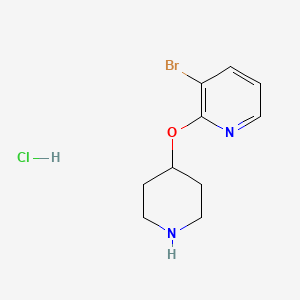
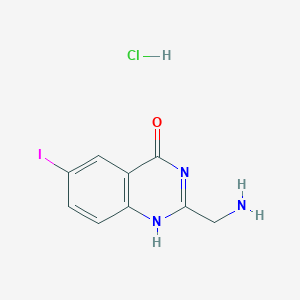
![N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride](/img/structure/B8016769.png)
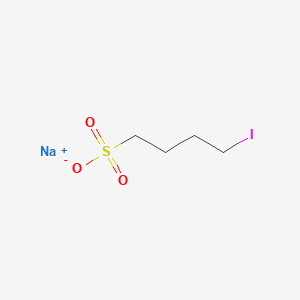
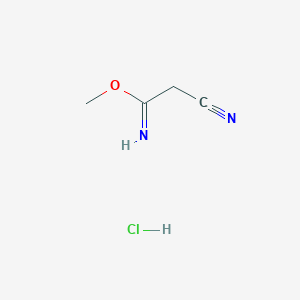
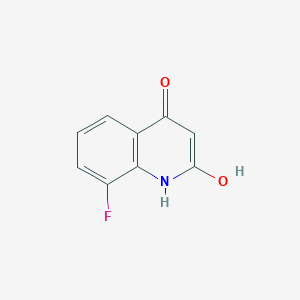
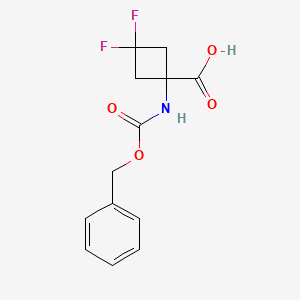
![3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8016819.png)
![3-[(R)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8016825.png)
![{[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B8016830.png)
